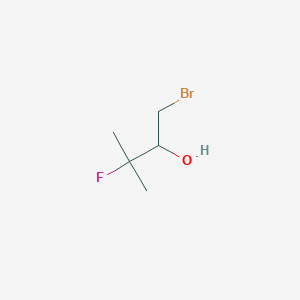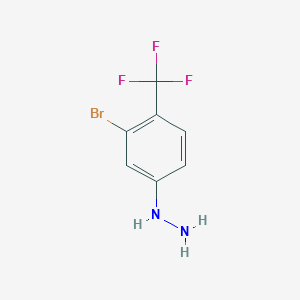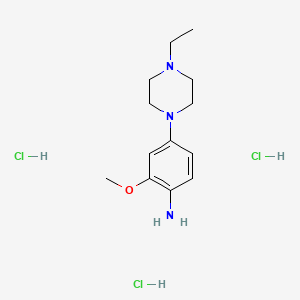
4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride is a chemical compound with the molecular formula C12H19N3O·3HCl It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research
準備方法
The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with thiophenol (PhSH) followed by selective intramolecular cyclization can yield the desired compound .
化学反応の分析
4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
科学的研究の応用
4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . Additionally, it can inhibit or activate specific enzymes, affecting metabolic processes .
類似化合物との比較
4-(4-Ethylpiperazin-1-yl)-2-methoxyanilinetrihydrochloride can be compared with other piperazine derivatives, such as:
4-(4-Methylpiperazin-1-yl)aniline: This compound has a similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethylpiperazin-1-yl)ethylamine: This derivative has an ethylamine group attached to the piperazine ring, leading to distinct chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.
特性
分子式 |
C13H24Cl3N3O |
|---|---|
分子量 |
344.7 g/mol |
IUPAC名 |
4-(4-ethylpiperazin-1-yl)-2-methoxyaniline;trihydrochloride |
InChI |
InChI=1S/C13H21N3O.3ClH/c1-3-15-6-8-16(9-7-15)11-4-5-12(14)13(10-11)17-2;;;/h4-5,10H,3,6-9,14H2,1-2H3;3*1H |
InChIキー |
PUNOXOHJPGHLKJ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


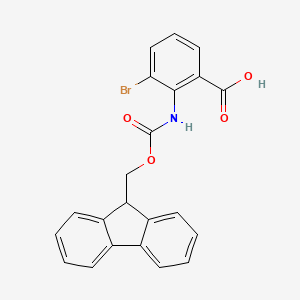
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)
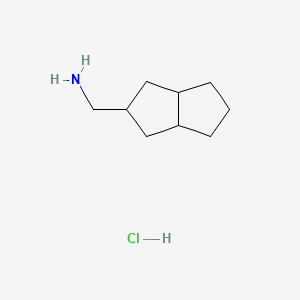
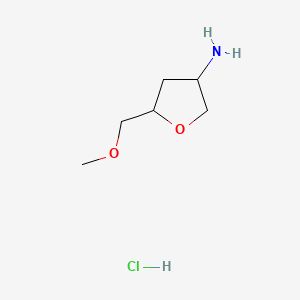
![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)

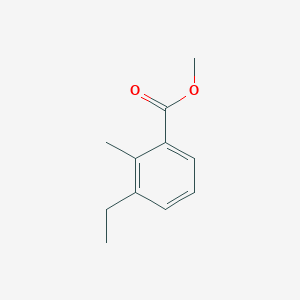
![2-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzamide](/img/structure/B13576495.png)
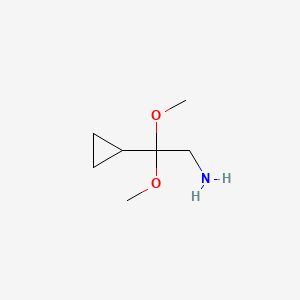
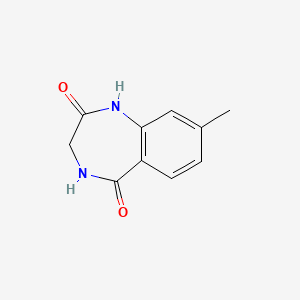
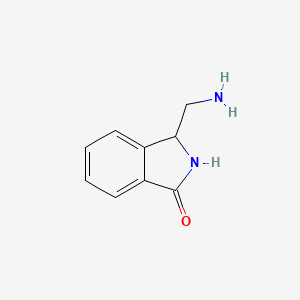
![4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride](/img/structure/B13576536.png)
